molecular formula C20H25NO8S B2712502 (5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate CAS No. 1093407-14-7

(5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Cat. No.: B2712502
CAS No.: 1093407-14-7
M. Wt: 439.48
InChI Key: VADVOLSTRCVERX-UHFFFAOYSA-N
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Description

This compound belongs to a class of acetylated carbohydrates with modifications at the 6-position of the oxane ring.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO8S/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)29-20(17)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADVOLSTRCVERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of acetamido and acetyloxy groups through acetylation reactions. The phenylsulfanyl group is then introduced via a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

Scientific Research Applications

(5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetamido and phenylsulfanyl groups are key to its biological activity, potentially interacting with enzymes or receptors to modulate biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Applications: Alkoxy derivatives (e.g., hexoxy, dodecoxy) are utilized in probing enzyme activity and gene expression due to tunable lipophilicity .
  • Synthetic Challenges: Chloro and methylphenoxy analogs show higher synthetic reproducibility, whereas sulfur-containing variants (phenylsulfanyl, ethylsulfanyl) may require stringent handling to prevent oxidation .

Biological Activity

(5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H19NO6S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{6}\text{S}

This structure includes several functional groups that may contribute to its biological activity, including acetamido, acetoxy, and phenylsulfanyl groups.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Activity :
    • In studies involving carrageenan-induced inflammation models, the compound demonstrated significant anti-inflammatory effects, with a percentage inhibition comparable to standard anti-inflammatory drugs.
  • Analgesic Properties :
    • The compound showed notable analgesic activity in acetic acid-induced pain models. The ethyl acetate fraction containing this compound exhibited maximum inhibition rates in both early and late phases of pain response.
  • Antioxidant Potential :
    • The compound has been evaluated for its antioxidant properties using DPPH assays, where it showed substantial scavenging activity, indicating its potential use in combating oxidative stress.
  • Antibacterial Activity :
    • Preliminary studies suggest that this compound may possess antibacterial properties, although detailed investigations are required to confirm its efficacy against specific bacterial strains.

Study 1: Anti-inflammatory and Analgesic Effects

A study conducted on albino mice evaluated the anti-inflammatory and analgesic effects of various fractions derived from this compound. The results are summarized in the following table:

TreatmentDose (mg/kg)Early Phase % InhibitionLate Phase % Inhibition
Negative Control3 ml/kg48.75 ± 2.260.25 ± 0.70
Morphine5 mg/kg83.0792.94
Ethyl Acetate Fraction15048.7172.19
Ethyl Acetate Fraction30074.3588.38

This data indicates that the ethyl acetate fraction containing the compound exhibits significant potential as an analgesic agent.

Study 2: Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging method. The results indicated that at concentrations of 50 µg/ml and 100 µg/ml, the compound demonstrated scavenging rates of 50.40% and 66.74%, respectively, highlighting its potential as an antioxidant agent.

The biological activities of this compound can be attributed to its ability to modulate inflammatory pathways and inhibit pain signaling mechanisms. The presence of multiple functional groups allows for interactions with various biological targets, including enzymes involved in inflammation and pain perception.

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